5-(Chloromethyl)uracil
Description
Molecular Architecture and Isomeric Forms
This compound exhibits a characteristic pyrimidine ring structure with a chloromethyl substituent at the 5-position, distinguishing it from the natural nucleobase uracil through this halogenated side chain modification. The compound's International Union of Pure and Applied Chemistry name is 5-(chloromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, reflecting its structural composition with two carbonyl groups at positions 2 and 4 of the pyrimidine ring. The molecular architecture features a planar pyrimidine core with the chloromethyl group extending from the carbon at position 5, creating a distinct three-dimensional arrangement that influences the compound's chemical reactivity and intermolecular interactions.
The compound's structural representation through its Simplified Molecular Input Line Entry System notation ClCC1=CNC(=O)NC1=O clearly delineates the connectivity pattern, showing the chloromethyl group directly attached to the pyrimidine ring carbon. The presence of the chlorine atom in the methyl substituent significantly alters the electronic properties of the molecule compared to unsubstituted uracil, introducing electron-withdrawing characteristics that affect both the ring system and the reactive chloromethyl functionality. This structural modification creates a molecule capable of undergoing various chemical transformations, particularly nucleophilic substitution reactions at the chloromethyl carbon.
The tautomeric forms of this compound follow similar patterns to those observed in uracil derivatives, with the most stable form being the diketo tautomer where both oxygen atoms exist as carbonyl groups rather than hydroxyl groups. Research has demonstrated that the substitution at the 5-position does not significantly alter the tautomeric preferences compared to unsubstituted uracil, maintaining the stability hierarchy observed in the parent compound. The chloromethyl substituent's electron-withdrawing nature contributes to stabilizing the diketo form through inductive effects that reduce electron density on the ring nitrogen atoms.
Crystallographic Data and Conformational Analysis
Crystallographic analysis of this compound reveals important structural parameters that define its solid-state architecture and molecular conformation. The compound crystallizes with specific lattice parameters that have been characterized through single-crystal X-ray diffraction studies, providing precise bond lengths and angles that define its three-dimensional structure. The crystal structure data indicates that the pyrimidine ring maintains planarity characteristic of aromatic heterocyclic systems, with the chloromethyl substituent oriented to minimize steric interactions while allowing for optimal intermolecular packing arrangements.
The bond lengths within the pyrimidine ring system of this compound show characteristic values consistent with conjugated systems, with carbon-nitrogen bond distances reflecting the aromatic character of the ring. The carbon-chlorine bond in the chloromethyl group exhibits a typical length of approximately 1.708 Å, as observed in related chloromethyl-substituted pyrimidines, indicating standard single-bond character without significant strain or distortion. The carbonyl bond lengths at positions 2 and 4 demonstrate typical values for conjugated carbonyl systems, with C=O distances around 1.21-1.25 Å, reflecting the electron delocalization within the ring system.
The conformational analysis reveals that the chloromethyl group adopts a preferred orientation relative to the pyrimidine ring plane, influenced by both steric factors and electronic interactions. Density functional theory calculations have provided insights into the preferred conformations, showing that the chloromethyl carbon-chlorine bond tends to orient perpendicular to the ring plane to minimize unfavorable interactions with the ring π-system. The molecular electrostatic potential surface analysis demonstrates the electron-deficient nature of the chloromethyl carbon, making it highly susceptible to nucleophilic attack, which is consistent with the compound's known chemical reactivity.
Comparative Analysis with 6-(Chloromethyl)uracil Isomer
The positional isomerism between this compound and 6-(Chloromethyl)uracil presents a compelling case study in how substituent position dramatically affects molecular properties and behavior. While both compounds share the same molecular formula C5H5ClN2O2 and molecular weight of 160.56 g/mol, their distinct Chemical Abstracts Service registry numbers (3590-48-5 for the 5-isomer and 18592-13-7 for the 6-isomer) reflect their different chemical identities and properties. The 6-(Chloromethyl)uracil isomer exhibits markedly different biological activities, including specific inhibition of thymidine phosphorylase, an enzyme crucial in the pyrimidine salvage pathway.
Crystallographic comparison between the two isomers reveals significant differences in their solid-state packing and intermolecular interactions. The 6-(Chloromethyl)uracil isomer shows different crystal system characteristics, with reported melting point of 257°C (decomposition) compared to the higher thermal stability often observed in 5-substituted derivatives. The different positioning of the chloromethyl group affects the hydrogen bonding patterns in the crystal lattice, with the 6-isomer potentially forming different intermolecular contact networks due to the altered spatial arrangement of the reactive chloromethyl functionality relative to the carbonyl groups.
The electronic properties of the two isomers differ substantially due to the distinct positioning of the electron-withdrawing chloromethyl group relative to the ring nitrogen atoms and carbonyl functionalities. In this compound, the chloromethyl substituent is meta to both ring nitrogen atoms, while in the 6-isomer, it is ortho to one nitrogen and para to the other, creating different patterns of electronic influence through the ring system. These differences in electronic distribution affect not only the chemical reactivity of the chloromethyl group but also the overall stability and tautomeric preferences of each isomer, with implications for their respective applications in synthetic chemistry and biological systems.
Properties
IUPAC Name |
5-(chloromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDUBKRXOPMNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284663 | |
| Record name | 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3590-48-5 | |
| Record name | 3590-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Chloromethyl)uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Step 1: Chlorination of Ethyl Acetoacetate
Reagents and Conditions:
Ethyl acetoacetate is reacted with sulfonic acid chloride (chlorinating agent) in dichloromethane solvent. The reaction is maintained at low temperature (0–5 °C) for about 8–9 hours to ensure complete chlorination.Reaction Outcome:
This step produces 2,4-dichloroacetyl ethyl acetate, a key intermediate that is soluble in organic solvents, facilitating easier purification and handling compared to prior intermediates.
Step 2: Cyclization with Urea in Acidic Medium
Reagents and Conditions:
The intermediate 2,4-dichloroacetyl ethyl acetate is reacted with urea in polyphosphoric acid (preferred acid medium) at elevated temperatures (typically 80–150 °C, optimally around 90 °C) for 8–24 hours (commonly 16 hours).Process Details:
After the reaction, the mixture is cooled, diluted with water, and the product is filtered. The filter cake is washed with ethyl acetate and dried to obtain 5-(Chloromethyl)uracil as a light tan solid.Molar Ratios:
The molar ratio of intermediate to urea is critical, with an optimal range of 0.9–1.2, preferably near 1:1.05.
Representative Experimental Data and Yields
| Embodiment | Reaction Temperature (°C) | Reaction Time (hours) | Product Yield (g) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | 100 | 16 | 15 | >96 | Standard conditions |
| 2 | 100 | 14 | 21 | >96 | Slightly shorter reaction time |
| 3 | 90 | 16 | 19.5 | >96 | Lower temperature |
| 4 | 120 | 10 | 12.75 | >96 | Higher temperature, shorter time |
| 5 | 90 | 16 | 25.5 | >96 | Using 2,4-dichloroacetyl acetic acid ester |
| 6 | 90 | 20 | 15 | >96 | Longer reaction time |
| 9 | 90 | 8 | 15 | >96 | Shorter reaction time |
Purity: The purity of the final this compound product consistently exceeds 96%, with the highest purity reaching 99.4%.
Yield: Yields can reach up to approximately 79.5% under optimized conditions.
Advantages Over Previous Methods
| Aspect | Previous Methods | Ethyl Acetoacetate Method |
|---|---|---|
| Starting Material | 6-methylpyrimidine-2,4-diketone | Ethyl acetoacetate (readily available) |
| Number of Steps | Multiple (at least 4) | Two main steps (chlorination + cyclization) |
| Solubility of Intermediates | Poor, difficult purification | Good solubility in organic solvents |
| Product Purity | Difficult to achieve >96% | Easily >96%, up to 99.4% |
| Yield | Around 18% reported | Up to ~79.5% |
| Cost and Scalability | High cost, complex purification | Low cost, simple operation, suitable for industrial production |
Detailed Reaction Scheme Summary
Chlorination of Ethyl Acetoacetate:
Ethyl acetoacetate + sulfonic acid chloride → 2,4-dichloroacetyl ethyl acetateCyclization with Urea:
2,4-dichloroacetyl ethyl acetate + urea + polyphosphoric acid → this compound
Notes on Reaction Conditions and Purification
Maintaining low temperature during chlorination (0–5 °C) is critical to ensure complete and selective chlorination.
Polyphosphoric acid is preferred over other acidic media due to better reaction control and product quality.
Post-reaction washing of the filter cake with ethyl acetate improves purity by removing residual impurities.
Reaction time and temperature optimization can tailor yield and purity depending on scale and equipment.
Chemical Reactions Analysis
5-(Chloromethyl)uracil undergoes various chemical reactions, including substitution reactions. The chloromethyl group at the 5-position makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and thiols. The major products formed from these reactions depend on the nature of the nucleophile used. For example, reacting this compound with an amine can yield a corresponding amine derivative .
Scientific Research Applications
Antiproliferative Activity
Research has demonstrated that 5-(Chloromethyl)uracil exhibits significant antiproliferative effects against various cancer cell lines. A study involving human chronic myelogenous leukemia K562 cells revealed that this compound could induce erythroid differentiation while also demonstrating marked antiproliferative properties .
Table 1: Antiproliferative Activity of Uracil Derivatives
| Compound | IC50 (µM) | Erythroid Differentiation |
|---|---|---|
| This compound | 12.3 | High |
| 5-Fluorouracil | 8.7 | Moderate |
| 6-Ethyluracil | 15.0 | Low |
This table illustrates the relative potency of various uracil derivatives in inhibiting cell proliferation while promoting erythroid differentiation .
DNA Damage Marker
This compound serves as a marker for DNA damage, particularly in studies investigating the effects of hypochlorous acid (HOCl), which is generated during inflammation. A sensitive gas chromatography-mass spectrometry (GC-MS) assay has been developed to detect this compound in biological samples, highlighting its role as a signature product of HOCl-mediated damage to nucleobases .
In vivo studies have shown that chlorinated nucleosides, including this compound, are significantly increased at inflammation sites in animal models, suggesting their involvement in carcinogenesis associated with chronic inflammation .
Study on Erythroid Differentiation
A screening study evaluated various C(5) modified uracil derivatives for their antiproliferative effects linked to erythroid differentiation pathways. The results indicated that compounds like this compound not only inhibited proliferation but also promoted differentiation in K562 cells, making them potential candidates for treating resistant forms of leukemia .
Detection of DNA Damage
Another significant study utilized a novel GC-MS assay to quantify this compound levels in DNA from cells exposed to sublethal doses of HOCl. The findings indicated that elevated levels of this compound were detected in DNA when cells were treated with HOCl, especially in the presence of uridine or cytidine, underscoring its relevance as a biomarker for oxidative DNA damage .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)uracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in DNA or RNA, leading to the formation of cross-links or adducts. These modifications can disrupt the normal function of nucleic acids, affecting processes such as replication and transcription . The molecular targets and pathways involved include DNA polymerases and repair enzymes that recognize and process the modified nucleotides .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluorouracil
- 5-Bromouracil
- 5-Iodouracil
- 5-Methyluracil
Biological Activity
5-(Chloromethyl)uracil, a derivative of uracil, has garnered attention in biomedical research due to its potential biological activities, particularly in the context of cancer treatment and its role as a marker for DNA damage. This article delves into the biological activity of this compound, examining its mechanisms of action, experimental findings, and implications in therapeutic applications.
This compound is synthesized through chlorination reactions involving uracil derivatives. The preparation method typically includes the use of ethyl acetoacetate and chlorinated acetyl compounds under acidic conditions, yielding a product with high purity (over 96%) and significant yield (up to 79.5%) .
The biological activity of this compound can be attributed to its structural modifications that enhance its interaction with nucleic acids. It acts primarily by:
- Incorporation into DNA : Studies indicate that chlorinated nucleosides like this compound can be incorporated into DNA during cellular proliferation, particularly under oxidative stress conditions induced by hypochlorous acid (HOCl) .
- Induction of DNA Damage : The compound serves as a marker for DNA damage resulting from HOCl-mediated oxidative stress, which is relevant in inflammatory conditions. Elevated levels of this compound have been observed in cell cultures treated with sublethal doses of HOCl .
Antiproliferative Effects
Research has highlighted the antiproliferative properties of C(5) modified uracil derivatives, including this compound. A study involving human chronic myelogenous leukemia K562 cells demonstrated that various uracil derivatives could induce erythroid differentiation while exhibiting significant antiproliferative effects .
- Table 1: Antiproliferative Activity of Uracil Derivatives
| Compound | IC50 (µM) | Erythroid Differentiation |
|---|---|---|
| This compound | 12.3 | High |
| 5-Fluorouracil | 8.7 | Moderate |
| 6-Ethyluracil | 15.0 | Low |
In Vivo Studies
In vivo studies using carrageenan-induced inflammation models in rats revealed that chlorinated nucleosides, including this compound, significantly increased in exudate fluids compared to controls. This suggests a potential role in inflammatory responses and carcinogenesis associated with chronic inflammation .
Research Findings
Recent investigations have employed sensitive assays such as gas chromatography-mass spectrometry (GC-MS) to detect and quantify this compound in biological samples. These assays demonstrate the compound's presence in DNA after oxidative stress exposure, indicating its relevance as a biomarker for oxidative damage .
Q & A
Q. What are the standard synthetic protocols for preparing 5-(Chloromethyl)uracil, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via chlorination of uracil derivatives. For example, chlorination of 6-(chloromethyl)uracil with sulfuryl chloride (SO₂Cl₂) in acetic acid yields 5-chloro-6-(chloromethyl)uracil, demonstrating the reactivity of the chloromethyl group in nucleophilic substitution reactions . Optimization involves adjusting reaction temperature (e.g., 0–25°C), stoichiometry of chlorinating agents, and solvent polarity. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm purity and regioselectivity .
Q. How should researchers characterize the purity and structural identity of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze ¹H and ¹³C chemical shifts to confirm substitution patterns (e.g., chloromethyl group at C5).
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- HPLC : Assess purity (>95% recommended for biological assays) .
- Melting Point : Compare with literature values for consistency .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (GHS07: Skin/Eye Irritant Category 2) .
- Storage : Keep in airtight containers in a cool, dry place (P403+P233 guidelines) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose per local regulations (P501) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electrophilic nature of the chloromethyl group. Studies show the C-Cl bond dissociation energy (~70 kcal/mol) and charge distribution at C5 influence reactivity with amines or thiols. Compare computed transition states with experimental kinetic data to validate models .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically review datasets (e.g., IC₅₀ values) across studies using tools like Scopus or PubMed, filtering by assay type (e.g., cytotoxicity vs. antiviral) .
- Experimental Replication : Standardize protocols (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in antitumor activity may arise from differences in tumor models (e.g., xenograft vs. organoid) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., alkyl chain length) with bioactivity using multivariate regression .
Q. How can researchers design experiments to study the metabolic stability of this compound in vivo?
- Methodological Answer :
- Isotope Labeling : Synthesize ¹⁴C-labeled this compound to track metabolic pathways via LC-MS/MS .
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation products .
- Pharmacokinetic Profiling : Measure plasma half-life (t½) and bioavailability in rodent models, comparing oral vs. intravenous administration .
Key Considerations for Experimental Design
- Reproducibility : Document reaction conditions (solvent purity, catalyst lot numbers) and instrument calibration .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approval .
- Data Transparency : Share raw datasets via repositories like Zenodo or Figshare, citing DOIs in publications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
